molecular formula C11H8ClNO2 B1466512 Methyl 2-chloroquinoline-6-carboxylate CAS No. 849807-09-6

Methyl 2-chloroquinoline-6-carboxylate

Cat. No. B1466512
CAS RN: 849807-09-6
M. Wt: 221.64 g/mol
InChI Key: UOUBEKSUNCCLDY-UHFFFAOYSA-N
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Description

“Methyl 2-chloroquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8ClNO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloroquinoline-6-carboxylate” consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2-chloroquinoline-6-carboxylate” has a molecular weight of 221.64 g/mol, a density of 1.330±0.06 g/cm3, and a boiling point of 343.7±22.0 °C . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis Scaffold

Methyl 2-chloroquinoline-6-carboxylate: serves as a crucial scaffold in the synthesis of various drugs. Its structure is foundational in creating compounds with potential therapeutic effects. For instance, quinoline derivatives are integral in synthesizing antimalarial drugs like chloroquine .

Organic Synthesis: Green Chemistry

This compound is used in green chemistry practices to develop more sustainable and environmentally friendly synthetic routes. It’s involved in reactions that minimize harmful byproducts, aligning with the societal push towards greener chemical processes .

Industrial Chemistry: Material Science

In material science, Methyl 2-chloroquinoline-6-carboxylate is utilized to create materials with specific properties, such as enhanced conductivity or photoreactivity, which are essential in developing new technologies .

Biological Research: Functionalization for Bioactivity

Researchers use this compound to functionalize molecules, enhancing their biological activity. This process is vital in the discovery of new biologically active compounds with potential applications in healthcare .

Pharmacology: Lead Compound Development

As a lead compound, Methyl 2-chloroquinoline-6-carboxylate is pivotal in the early stages of drug development. It helps identify promising new drugs by serving as a reference point for further chemical modifications .

Synthetic Methodology: Catalyst Development

The compound is also instrumental in developing catalysts that facilitate various chemical reactions. These catalysts are designed to increase reaction efficiency and selectivity, which is crucial in producing high-purity products .

Environmental Chemistry: Pollution Reduction

In environmental chemistry, Methyl 2-chloroquinoline-6-carboxylate contributes to research focused on reducing pollution. It’s part of studies aiming to lower toxic emissions from industrial processes .

Analytical Chemistry: Chemical Analysis

Lastly, it finds application in analytical chemistry, where it’s used as a reagent or a standard in the quantitative and qualitative analysis of chemical substances, helping to determine their composition and purity .

Safety and Hazards

“Methyl 2-chloroquinoline-6-carboxylate” is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

methyl 2-chloroquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUBEKSUNCCLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718831
Record name Methyl 2-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloroquinoline-6-carboxylate

CAS RN

849807-09-6
Record name Methyl 2-chloroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (10 mL) was added to quinoline-6-carboxylic acid methyl ester N-oxide (1.5 g, 7.6 mmol), and the solution was refluxed for 2 hours. The reaction solution was poured onto an ice, and warmed gradually to room temperature. Ethyl acetate was added to the reaction solution, which was then extracted, and sequentially washed with an aqueous solution of saturated sodium bicarbonate and brine. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1), and the title compound (0.47 g, 2.1 mmol, 28%) was obtained as a white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
quinoline-6-carboxylic acid methyl ester N-oxide
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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